3-(2-chloro-8-methylquinolin-3-yl)-2-(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)prop-2-enenitrile
Description
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Properties
IUPAC Name |
3-(2-chloro-8-methylquinolin-3-yl)-2-(4-methyl-5-phenyl-1,2,4-triazol-3-yl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN5/c1-14-7-6-10-16-11-17(20(23)25-19(14)16)12-18(13-24)22-27-26-21(28(22)2)15-8-4-3-5-9-15/h3-12H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPIHYKKPMJBVNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=N2)Cl)C=C(C#N)C3=NN=C(N3C)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2-chloro-8-methylquinolin-3-yl)-2-(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)prop-2-enenitrile belongs to a class of organic molecules characterized by a quinoline moiety linked to a triazole ring and a cyanoacrylamide core. This structural composition is indicative of significant biological activity, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure
The molecular formula of the compound is , featuring:
- A quinoline structure that enhances its pharmacological properties.
- A triazole group known for its diverse biological activities, including antifungal and anticancer properties.
Biological Activity Overview
Research indicates that compounds with similar structural motifs exhibit a range of biological activities, including:
- Anticancer Activity : Compounds containing quinoline and triazole rings have shown promising results in inhibiting cancer cell proliferation.
- Antifungal Properties : Certain derivatives have been effective against various fungal strains, demonstrating low minimum inhibitory concentrations (MIC).
- Antioxidant Activity : The presence of specific functional groups contributes to the antioxidant capacity of these compounds.
Anticancer Activity
A study evaluating the antiproliferative effects of triazole/quinoline hybrids indicated that compounds similar to the target molecule exhibited significant cytotoxicity against various cancer cell lines. For instance:
- GI50 Values : Compounds derived from quinoline and triazole frameworks showed GI50 values ranging from 22 nM to 31 nM against cancer cell lines, outperforming standard chemotherapeutic agents like erlotinib (GI50 = 33 nM) .
The anticancer activity is attributed to the induction of apoptosis through:
- Activation of caspase pathways (caspase-3 and caspase-8).
- Down-regulation of anti-apoptotic proteins such as Bcl2 .
Antifungal Activity
The compound's potential as an antifungal agent was highlighted in research where similar quinoline-triazole hybrids demonstrated:
- MIC values between 0.35 µM and 0.63 µM against Saccharomyces cerevisiae , indicating strong antifungal efficacy without significant cytotoxic effects on human cells .
Antioxidant Activity
The antioxidant properties are crucial for protecting cells from oxidative stress. Studies have shown that derivatives related to the target compound exhibit:
Structure-Activity Relationship (SAR)
The biological activity is closely related to specific structural features:
- Chlorine Substitution : Enhances lipophilicity and biological interaction.
- Methyl Groups : Influence the compound's electronic properties and solubility.
- Triazole Ring : Essential for biological interactions, particularly in targeting specific enzymes or receptors.
Case Studies
Several studies have explored the biological activity of quinoline-triazole hybrids:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
